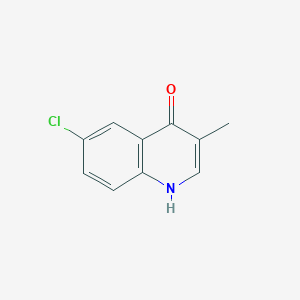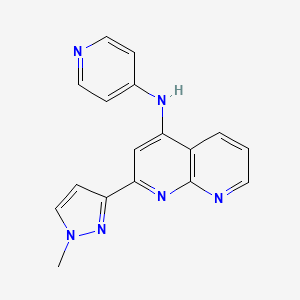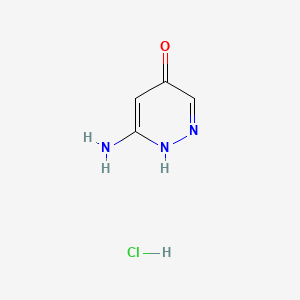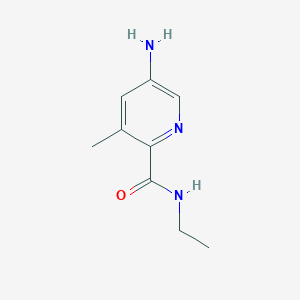
5-Amino-n-ethyl-3-methyl-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-ethyl-3-methylpicolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an amino group at the 5-position, an ethyl group at the N-position, and a methyl group at the 3-position of the picolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-ethyl-3-methylpicolinamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is usually 3-methylpicolinic acid.
Amidation Reaction: The 3-methylpicolinic acid is then subjected to an amidation reaction with ethylamine to form N-ethyl-3-methylpicolinamide.
Amination Reaction: The final step involves the introduction of the amino group at the 5-position. This can be achieved through a nitration reaction followed by reduction to convert the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of 5-amino-N-ethyl-3-methylpicolinamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include ethylamine, nitrating agents, and reducing agents such as iron or hydrazine hydrate.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-ethyl-3-methylpicolinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron, hydrazine hydrate, and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-amino-N-ethyl-3-methylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-N-ethyl-3-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-methylpicolinamide: Similar structure but lacks the amino and ethyl groups.
3-methylpicolinamide: Similar structure but lacks the amino and ethyl groups.
5-amino-3-methylpicolinamide: Similar structure but lacks the ethyl group.
Uniqueness
5-amino-N-ethyl-3-methylpicolinamide is unique due to the presence of both the amino group at the 5-position and the ethyl group at the N-position. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-amino-N-ethyl-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O/c1-3-11-9(13)8-6(2)4-7(10)5-12-8/h4-5H,3,10H2,1-2H3,(H,11,13) |
InChI Key |
RSFCZEQNIVMZBU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=C(C=C1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



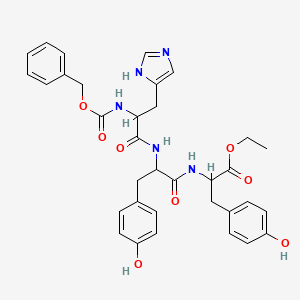
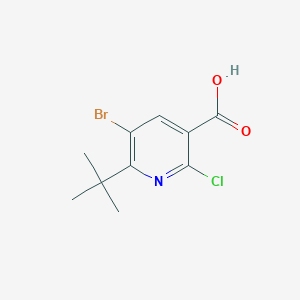
![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)
![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
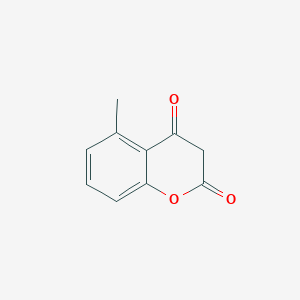
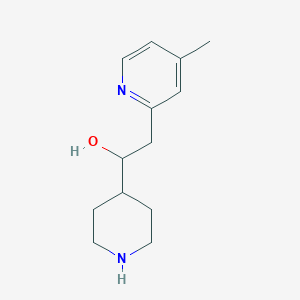
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)
![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)
